2-(5-Isothiazolyl)acetonitrile
Overview
Description
2-(Isothiazol-5-yl)acetonitrile is a heterocyclic compound that features an isothiazole ring attached to an acetonitrile group. Isothiazoles are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry. The compound’s structure allows it to participate in diverse chemical reactions, contributing to its versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a nitrile with a thioamide under specific conditions to form the isothiazole ring. For instance, the reaction of 2-bromoacetonitrile with thiosemicarbazide in the presence of a base can yield 2-(Isothiazol-5-yl)acetonitrile .
Industrial Production Methods
Industrial production of 2-(Isothiazol-5-yl)acetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Isothiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(Isothiazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique electronic and mechanical properties
Mechanism of Action
The mechanism of action of 2-(Isothiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(Isothiazol-3-yl)acetonitrile: Similar structure but with the isothiazole ring attached at a different position.
5-Amino-3-methyl-4-isothiazolecarboxylic acid: Another isothiazole derivative with different functional groups.
Uniqueness
2-(Isothiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZRRFAIGTXZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312146 | |
Record name | 5-Isothiazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-73-8 | |
Record name | 5-Isothiazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isothiazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.